molecular formula C9H11Br2N3O B13077390 N-(3,5-dibromopyrazin-2-yl)pivalamide

N-(3,5-dibromopyrazin-2-yl)pivalamide

Cat. No.: B13077390
M. Wt: 337.01 g/mol
InChI Key: ZXLUMZOLRQEHBN-UHFFFAOYSA-N
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Description

N-(3,5-dibromopyrazin-2-yl)pivalamide (CAS 1696162-11-4) is a brominated pyrazine derivative offered as a specialized building block for research and organic synthesis. This compound features a pivalamide-protected amine group and bromine atoms on the pyrazine ring, making it a potential intermediate for constructing more complex heterocyclic systems. Its molecular formula is C 9 H 11 Br 2 N 3 O with a molecular weight of 337.01 g/mol. This compound is closely related to 2-Amino-3,5-dibromopyrazine (CAS 24241-18-7), a well-established precursor in medicinal and materials chemistry. As such, this compound serves as a valuable synthetic intermediate. The bromine atoms are reactive sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl groups. The pivalamide group can be deprotected to reveal a free amine, enabling further functionalization. This makes the compound a versatile template for creating compound libraries in drug discovery efforts, particularly for developing molecules with potential antimicrobial or antifungal properties. The product is classified as a Toxic Solid, Organic, N.O.S. (UN 2811) and falls under Packing Group III. It is essential to consult the Safety Data Sheet (SDS) before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11Br2N3O

Molecular Weight

337.01 g/mol

IUPAC Name

N-(3,5-dibromopyrazin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H11Br2N3O/c1-9(2,3)8(15)14-7-6(11)13-5(10)4-12-7/h4H,1-3H3,(H,12,14,15)

InChI Key

ZXLUMZOLRQEHBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(N=C1Br)Br

Origin of Product

United States

Preparation Methods

Bromination of 2-Aminopyrazine

  • Reagents and Conditions : 2-Aminopyrazine is brominated using N-bromosuccinimide (NBS) in a solvent mixture of dimethyl sulfoxide (DMSO) and water below 15 °C, followed by stirring at room temperature for 6 hours.
  • Workup : After reaction completion, extraction with ethyl acetate and drying over sodium sulfate is performed.
  • Purification : Column chromatography using hexane:ethyl acetate (9:1) yields the product.
  • Yield and Characterization : Approximately 90% yield of 2-amino-3,5-dibromopyrazine as a white solid with melting point 115-116 °C, confirmed by NMR and mass spectrometry data.

Formation of this compound

The transformation of 2-amino-3,5-dibromopyrazine into the target pivalamide involves acylation of the amino group with pivaloyl chloride or equivalent pivalamide-forming reagents.

General Acylation Procedure

  • Reagents : 2-Amino-3,5-dibromopyrazine and pivaloyl chloride (or pivalic anhydride) in the presence of a base such as triethylamine or pyridine.
  • Solvent : Common solvents include dichloromethane or tetrahydrofuran (THF).
  • Conditions : The reaction is typically carried out at low temperatures (0-20 °C) to control the rate and minimize side reactions.
  • Reaction Time : 1 to 3 hours with stirring under inert atmosphere to prevent moisture interference.
  • Workup : Quenching with water, extraction with organic solvents, drying over sodium sulfate.
  • Purification : Column chromatography or recrystallization to isolate pure this compound.

Literature-Reported Variations

  • Some protocols report the use of coupling agents like EDCI or DCC with pivalic acid to form the amide bond under mild conditions.
  • Alternative methods include direct amidation using pivalic acid and activating agents such as HATU or CDI in polar aprotic solvents.

Analytical and Purification Techniques

  • Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
  • Purification : Silica gel column chromatography with solvent gradients such as hexane/ethyl acetate or petroleum ether/ethyl acetate is standard.
  • Characterization : Confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and melting point analysis.

Research Findings and Notes

  • The bromination step is highly selective for the 3,5-positions on the pyrazine ring due to the directing effect of the amino group.
  • The amino group at the 2-position remains reactive for subsequent acylation without significant side reactions.
  • The presence of two bromine atoms allows for further functionalization if desired, but for preparation of the pivalamide, they remain intact.
  • Reaction conditions such as temperature and solvent choice critically influence yield and purity.
  • Inert atmosphere (nitrogen or argon) is recommended during acylation to prevent hydrolysis or oxidation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dibromopyrazin-2-yl)pivalamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3,5-dibromopyrazin-2-yl)pivalamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,5-dibromopyrazin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyrazine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Brominated Pivalamide Derivatives

The following table compares N-(3,5-dibromopyrazin-2-yl)pivalamide with brominated pyridine-pivalamide analogs from the evidence:

Compound Name Core Structure Substituents Molecular Weight Price (25 g) Catalog Reference
N-(2,5-Dibromopyridin-3-yl)pivalamide Pyridine 2-Br, 5-Br, pivalamide 336.02 $4,800 HB423-3
N-(2-Bromo-5-formylpyridin-3-yl)pivalamide Pyridine 2-Br, 5-formyl, pivalamide 285.14 $4,800 HB435-3
N-(2-Bromopyridin-3-yl)pivalamide Pyridine 2-Br, pivalamide 256.11 $4,800 HB028-3
This compound* Pyrazine 3-Br, 5-Br, pivalamide ~350 (estimated) N/A N/A

Key Observations :

  • Bromine Substitution: Bromine atoms increase molecular weight and cost. For example, N-(2,5-Dibromopyridin-3-yl)pivalamide (336.02 g/mol) is priced at $4,800 for 25 g, comparable to mono-brominated analogs like N-(2-Bromopyridin-3-yl)pivalamide ($4,800 for 25 g) . This suggests pricing may reflect catalog-specific factors rather than synthesis complexity.

Halogenated Pyridine/Pyrazine Derivatives with Varied Substituents

Compounds with iodine, fluorine, or hydroxyl groups provide further context:

Compound Name Core Structure Substituents Molecular Weight Price (25 g) Catalog Reference
N-(5-Fluoropyridin-2-yl)pivalamide Pyridine 5-F, pivalamide 194.23 $3,000 HB061-3
N-(5-Hydroxypyridin-2-yl)pivalamide Pyridine 5-OH, pivalamide 194.23 $3,000 HB058-3
N-(5-Iodopyridin-3-yl)pivalamide Pyridine 5-I, pivalamide ~335 (estimated) N/A Page 54
3,5-Dibromo-N,N-dimethylpyrazin-2-amine Pyrazine 3-Br, 5-Br, dimethylamine 279.96 N/A CAS 21943-12-4

Key Observations :

  • Halogen Type : Iodine-substituted derivatives (e.g., N-(5-Iodopyridin-3-yl)pivalamide) are likely heavier and more expensive than fluorine or hydroxyl analogs due to iodine's higher atomic weight and cost .
  • Heterocycle Impact : Pyrazine derivatives like 3,5-Dibromo-N,N-dimethylpyrazin-2-amine (279.96 g/mol) have lower molecular weights than pyridine analogs due to the absence of a pivalamide group, highlighting the role of substituents in determining properties .

Price Trends Across Substituents

The table below summarizes pricing for 25 g quantities:

Substituent Profile Example Compound Price (25 g)
Dibrominated + pivalamide N-(2,5-Dibromopyridin-3-yl)pivalamide $4,800
Mono-brominated + pivalamide N-(2-Bromopyridin-3-yl)pivalamide $4,800
Fluorinated/hydroxylated + pivalamide N-(5-Fluoropyridin-2-yl)pivalamide $3,000
Iodinated + complex substituents N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide $6,000

Notable Trends:

  • Halogen Count: Dibrominated and mono-brominated pivalamide derivatives share identical pricing ($4,800), whereas iodinated compounds with additional groups (e.g., formyl, chloro) cost $6,000 .
  • Oxygenated Groups : Hydroxyl or methoxy substituents (e.g., N-(5-Methoxypyridin-2-yl)pivalamide) reduce prices to $3,000, likely due to simpler synthesis or lower halogen costs .

Research Implications and Limitations

  • Structural Analogues : Pyridine-based brominated pivalamides serve as practical analogs for estimating the reactivity and commercial behavior of this compound, though pyrazine's electronic differences (two nitrogen atoms) may alter solubility and binding properties.
  • Data Gaps : Direct data on the target pyrazine compound are absent in the evidence, necessitating extrapolation from pyridine derivatives. Further experimental studies are required to confirm properties like stability and synthetic accessibility.

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